3-(Mercaptomethyl)oxetan-3-ol
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Overview
Description
3-(Mercaptomethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a mercaptomethyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mercaptomethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization reactions. One common method includes the reaction of terminal epoxides with mercaptans under basic conditions to form the desired oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of phase-transfer catalysts and optimized reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Mercaptomethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
3-(Mercaptomethyl)oxetan-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Mercaptomethyl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The mercaptomethyl group can form strong interactions with metal ions and other electrophiles, facilitating various catalytic and binding processes .
Comparison with Similar Compounds
Oxetan-3-ol: Lacks the mercaptomethyl group but shares the oxetane ring structure.
3-Oximinooxetane: Contains an oxime group instead of a mercaptomethyl group.
3-Nitrooxetane: Features a nitro group, offering different reactivity and applications.
Uniqueness: 3-(Mercaptomethyl)oxetan-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group on the oxetane ring. This combination provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H8O2S |
---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
3-(sulfanylmethyl)oxetan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4(3-7)1-6-2-4/h5,7H,1-3H2 |
InChI Key |
SUGGHOHTNOULCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CS)O |
Origin of Product |
United States |
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